

tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert</i> -Butyl trans-4-ethynylcyclohexylcarbamate
Cat. No.:	B1526643

[Get Quote](#)

An In-depth Technical Guide to **tert-butyl trans-4-ethynylcyclohexylcarbamate**

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **tert-butyl trans-4-ethynylcyclohexylcarbamate** (CAS No. 947141-86-8), a bifunctional linker molecule of significant interest in contemporary drug discovery and chemical biology. The molecule incorporates a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, making it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures via click chemistry and standard amide coupling techniques. This document details its chemical properties, a robust and validated synthetic route, anticipated spectroscopic characteristics, and its primary applications, with a focus on the causal logic behind its use in advanced medicinal chemistry workflows.

Physicochemical Properties and Safety Data

tert-butyl trans-4-ethynylcyclohexylcarbamate is a stable, solid compound at room temperature. Its bifunctional nature, combining a reactive alkyne handle with a protected primary amine, dictates its utility and handling requirements.

Identification and Chemical Properties

The core chemical and physical properties are summarized in the table below. It is noteworthy that specific physical constants such as melting and boiling points are not consistently reported in publicly available literature or commercial safety data sheets, a common occurrence for specialized, non-commodity chemical reagents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

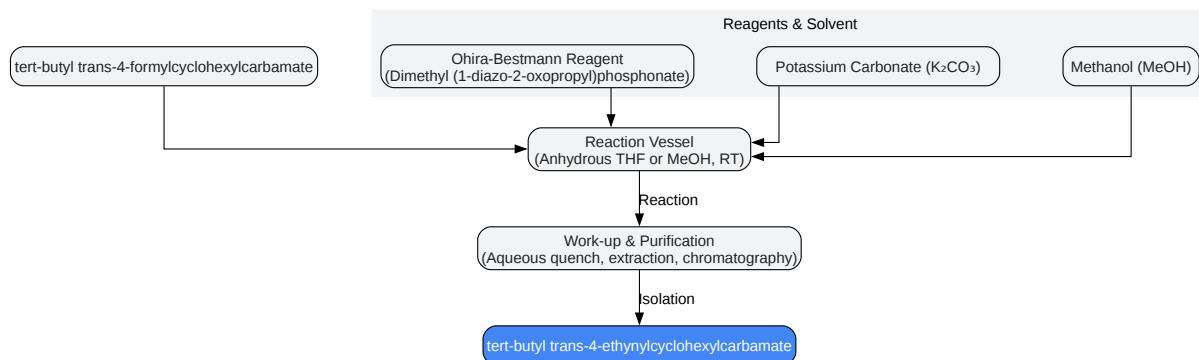
Property	Value	Source(s)
CAS Number	947141-86-8	[4] [5]
Molecular Formula	C ₁₃ H ₂₁ NO ₂	[4]
Molecular Weight	223.31 g/mol	[3]
IUPAC Name	tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate	[4]
Synonyms	trans-1-(Boc-amino)-4-ethynylcyclohexane	[5] [6]
Appearance	White to off-white solid	[7]
Purity	Typically ≥97%	[4]
Melting Point	Not reported	[3]
Boiling Point	Not reported	[3]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)	Inferred from reactivity

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance. [\[3\]](#) Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

- GHS Hazard Statements:[\[3\]](#)

- H302: Harmful if swallowed.


- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- GHS Precautionary Statements:[[3](#)]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry place at 2-8°C, tightly sealed.[[7](#)]

Synthesis Protocol and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and reliable route can be executed starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6).[[8](#)][[9](#)] The most logical and field-proven method for this one-carbon homologation (aldehyde to terminal alkyne) is the Ohira-Bestmann modification of the Seydel-Gilbert homologation.[[10](#)]

This protocol is superior to the two-step Corey-Fuchs reaction for many substrates as it is a one-pot procedure that uses a milder base (K_2CO_3) and avoids the use of pyrophoric n-butyllithium, enhancing its functional group tolerance and operational safety.[[10](#)][[11](#)]

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound via Ohira-Bestmann reaction.

Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the Ohira-Bestmann reaction.[10][12]

- Reagent Preparation: To a stirred solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 equiv) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0°C, add potassium carbonate (K_2CO_3 , 2.0 equiv).
- Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise to the suspension over 15 minutes. Causality Note: The in-situ generation of the active dimethyl (diazomethyl)phosphonate carbanion is facilitated by the base-mediated cleavage of the acetyl group. This avoids handling the potentially unstable Seydel-Gilbert reagent directly.

- Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure **tert-butyl trans-4-ethynylcyclohexylcarbamate**.

Spectroscopic Characterization (Anticipated)

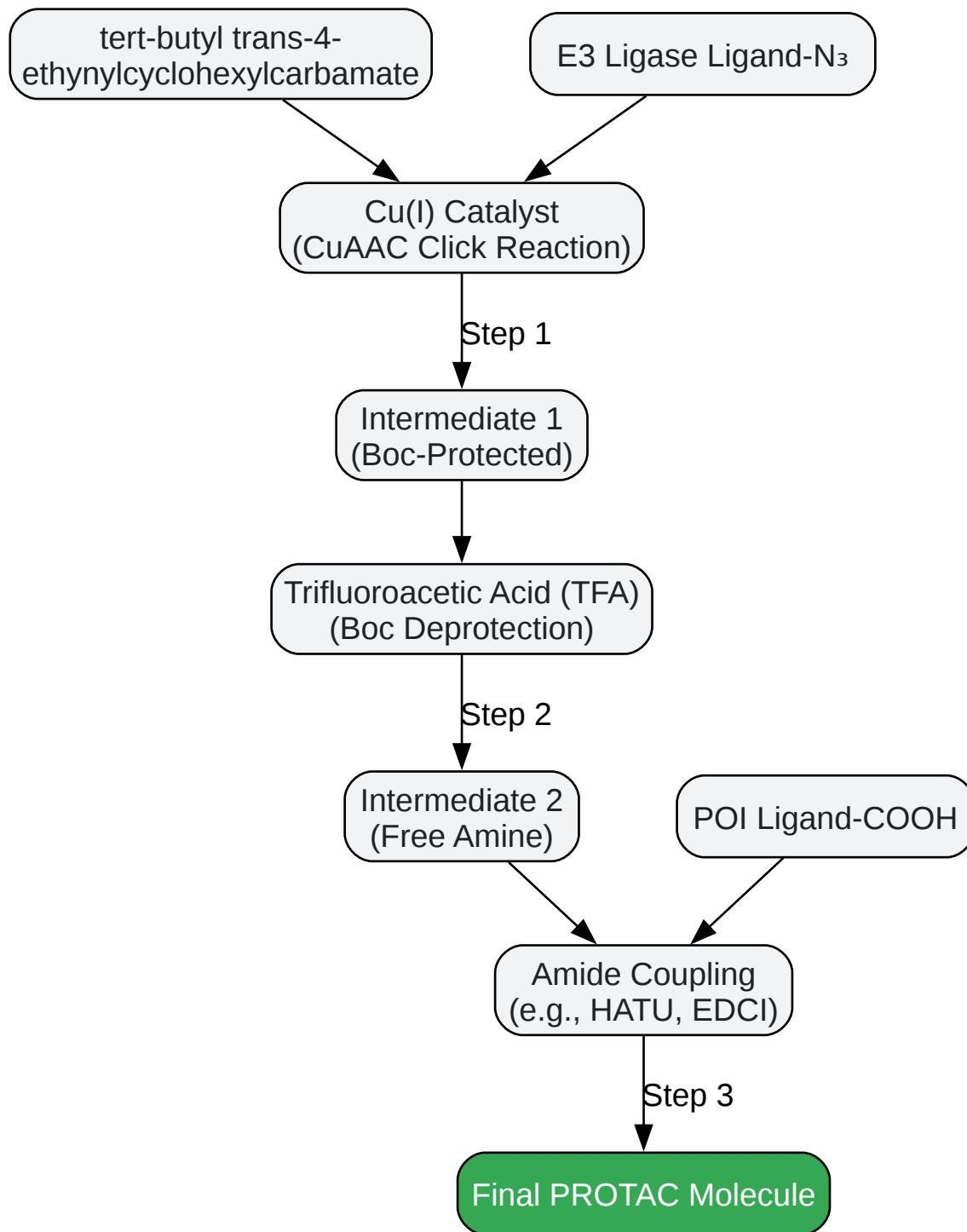
While a published, peer-reviewed spectrum for this compound is not readily available, its structure allows for a reliable prediction of its key spectroscopic features. This data is crucial for researchers to confirm the identity and purity of the synthesized material.

Analysis	Anticipated Features
^1H NMR	δ (ppm): ~4.3 (br s, 1H, NH), ~3.4 (m, 1H, CH-NHBoc), ~2.2 (m, 1H, CH-C≡CH), ~1.9 (s, 1H, C≡CH), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, $\text{C}(\text{CH}_3)_3$), 1.1-1.3 (m, 4H, cyclohexyl).
^{13}C NMR	δ (ppm): ~155 (C=O), ~83 (R-C≡CH), ~79 (C(CH_3) ₃), ~69 (R-C≡CH), ~45 (CH-NHBoc), ~35-40 (cyclohexyl), 28.4 (C(CH_3) ₃).
FT-IR	ν (cm^{-1}): ~3300 (alkyne C-H stretch, sharp), ~3250 (N-H stretch, broad), ~2950-2850 (alkane C-H stretch), ~2100 (C≡C stretch, weak), ~1690 (C=O urethane stretch, strong).
Mass Spec (ESI+)	m/z : 224.16 $[\text{M}+\text{H}]^+$, 246.14 $[\text{M}+\text{Na}]^+$.

Core Applications in Drug Discovery

The utility of this molecule stems from its orthogonal functionalities, which can be addressed in distinct synthetic steps. This makes it a powerful tool for modular synthesis, particularly for PROTACs.[\[13\]](#)[\[14\]](#)

Role as a PROTAC Linker


PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[\[15\]](#) They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. **tert-butyl trans-4-ethynylcyclohexylcarbamate** is an ideal starting point for the linker component.

The logic of its application proceeds in two stages:

- Click Chemistry Handle: The terminal alkyne is a bio-orthogonal handle ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. This allows for the efficient and high-yield coupling to a molecule bearing an azide group, such as an E3 ligase ligand (e.g., derivatized pomalidomide or VHL ligand).
- Amine Handle: The Boc-protected amine is stable to most reaction conditions, including CuAAC. After the click reaction, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine serves as a nucleophilic handle for subsequent amide bond formation with a POI ligand that has a carboxylic acid group.

This workflow provides a reliable, modular, and high-yielding route to complex PROTAC molecules.

PROTAC Assembly Workflow

[Click to download full resolution via product page](#)

Caption: Modular assembly of a PROTAC using the title compound as a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 5. 947141-86-8 CAS Manufactory [m.chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 947141-86-8 | CAS DataBase [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C–H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1526643#tert-butyl-trans-4-ethynylcyclohexylcarbamate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com